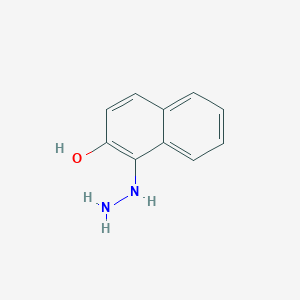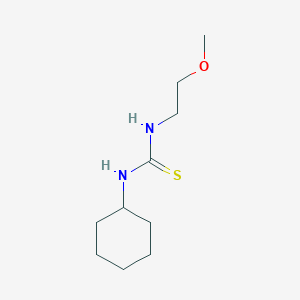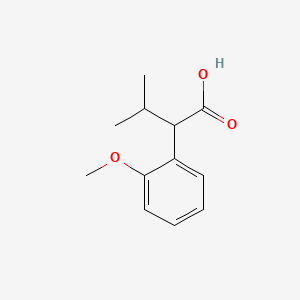
2-(4-Chloro-phenyl)-quinoxalin-6-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-phenyl)-quinoxalin-6-ylamine is a heterocyclic aromatic compound that contains both a quinoxaline ring and a chloro-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine typically involves the condensation of 4-chloroaniline with appropriate quinoxaline precursors. One common method includes the reaction of 4-chloroaniline with 1,2-diaminobenzene in the presence of a suitable catalyst and solvent under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenyl)-quinoxalin-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-quinoxalin-6-ylamine
- 2-(4-Fluorophenyl)-quinoxalin-6-ylamine
- 2-(4-Methylphenyl)-quinoxalin-6-ylamine
Uniqueness
2-(4-Chloro-phenyl)-quinoxalin-6-ylamine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C14H10ClN3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)quinoxalin-6-amine |
InChI |
InChI=1S/C14H10ClN3/c15-10-3-1-9(2-4-10)14-8-17-13-7-11(16)5-6-12(13)18-14/h1-8H,16H2 |
InChI Key |
ROCYGNGQLRTUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12447453.png)
![5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12447455.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12447484.png)
![[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate](/img/structure/B12447491.png)



![2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine](/img/structure/B12447522.png)
![2-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4-tert-butylphenol](/img/structure/B12447523.png)

![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)
